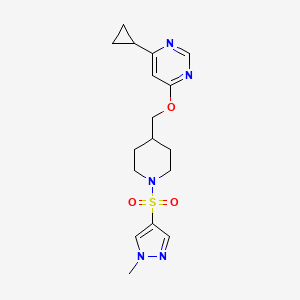

4-cyclopropyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Description

The compound 4-cyclopropyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative characterized by a cyclopropyl substituent at position 4 and a complex substituent at position 5. The position-6 substituent consists of a methoxy-linked piperidin-4-yl group, further functionalized with a sulfonyl bridge to a 1-methylpyrazole moiety. The cyclopropyl group may confer metabolic stability, while the sulfonyl-piperidine-pyrazole chain could enhance binding specificity through steric and electronic interactions .

Properties

IUPAC Name |

4-cyclopropyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-21-10-15(9-20-21)26(23,24)22-6-4-13(5-7-22)11-25-17-8-16(14-2-3-14)18-12-19-17/h8-10,12-14H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFSTEHELRMGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets by binding to active sites or allosteric sites, which could alter the function of the targets.

Biochemical Pathways

Without knowledge of the specific targets of the compound, it is difficult to determine the exact biochemical pathways that are affected. Given the structural features of the compound, it may be involved in pathways related to pyrimidine metabolism or signal transduction.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Factors such as solubility, stability, and molecular size can influence these properties. The compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect, is also unknown.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the specific targets of the compound and how the compound’s interaction with these targets alters cellular functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. Specific details about how these factors affect the compound “4-cyclopropyl-6-((1-((1-methyl-1h-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” are currently unknown.

Biological Activity

The compound 4-cyclopropyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine (CAS Number: 2309774-83-0) is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H23N5O3S

- Molecular Weight : 377.5 g/mol

- IUPAC Name : this compound

Structural Representation

The compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked via a methoxy group to a sulfonyl-substituted pyrazole. This unique structure is believed to contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including the compound in focus, exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancer types.

Case Study: Breast Cancer

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to this compound demonstrated cytotoxic effects when used alone and in combination with doxorubicin. The results suggested a synergistic effect, enhancing the overall efficacy against resistant cancer cells .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which play critical roles in inflammatory processes.

The anti-inflammatory activity is primarily attributed to the inhibition of NF-kB signaling pathways and the reduction of reactive oxygen species (ROS) production, leading to decreased inflammation in various models .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of this compound have indicated effectiveness against several bacterial strains. The presence of the sulfonamide group is thought to enhance its antibacterial action by inhibiting bacterial enzyme activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the piperidine or pyrazole moieties can significantly influence potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Increases lipophilicity, enhancing cell membrane permeability |

| Sulfonyl Group | Improves binding affinity to target proteins |

| Methoxy Linker | Modulates solubility and bioavailability |

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole group is known to enhance the interaction with biological targets involved in cancer progression .

- Antimicrobial Properties : Research has shown that compounds similar to 4-cyclopropyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .

Drug Development

The compound's structural characteristics allow it to act as a scaffold for synthesizing new pharmacological agents. The sulfonamide group can facilitate interactions with various biological targets, enhancing the efficacy of drugs designed for treating infections or cancers.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

| Study | Findings | Implications |

|---|---|---|

| Study 1: Anticancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models using related pyrimidine derivatives. | Suggests potential for development as an anticancer agent. |

| Study 2: Antimicrobial Activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Indicates suitability for antibiotic development. |

| Study 3: Pharmacokinetics | Investigated the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds. | Essential for understanding dosing regimens and safety profiles in humans. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine Derivatives

Substituent Analysis

- Coumarin derivatives (e.g., 4i and 4j) introduce π-conjugated systems, enabling fluorescence-based applications .

Position 6 :

- The target compound’s piperidine-methoxy-sulfonyl-pyrazole chain is unique. The sulfonyl group enhances polarity and may facilitate hydrogen bonding, contrasting with the simpler piperidin-1-yl group in or the pyrazole-ethylsulfonyl motif in .

- Tetrazolyl groups in 4i and 4j contribute to zwitterionic character, improving aqueous solubility .

Sulfonyl Functionality :

Implications for Drug Design

The target compound’s hybrid architecture merges features of several pharmacologically active scaffolds:

- Cyclopropyl : Common in kinase inhibitors (e.g., crizotinib analogs) for metabolic stability.

- Sulfonyl-Piperidine : Seen in sulfonamide antibiotics and carbonic anhydrase inhibitors.

- Pyrazole: A privileged structure in COX-2 inhibitors and cannabinoid receptor modulators.

Compared to , the target’s cyclopropyl group may reduce off-target interactions, while the extended piperidine chain could improve membrane permeability relative to the coumarin derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.